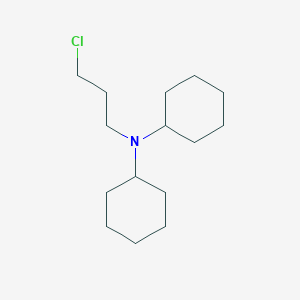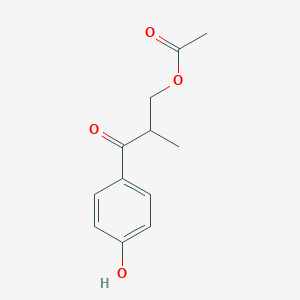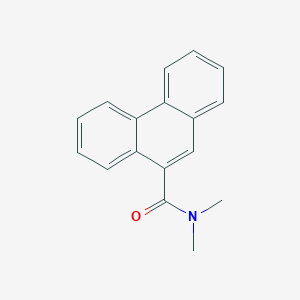
N-(3-chloropropyl)-N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 63446739” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 63446739 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
CID 63446739 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using catalysts and specific reagents
Common Reagents and Conditions
Common reagents used in the reactions of CID 63446739 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of CID 63446739 depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced chemical properties .
Scientific Research Applications
CID 63446739 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: In biological research, CID 63446739 is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: CID 63446739 is used in the development of new materials and as an intermediate in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of CID 63446739 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 63446739 include other chemical entities with related structures and properties. These compounds can be identified using similarity searches in chemical databases like PubChem .
Uniqueness
CID 63446739 is unique due to its specific chemical structure and the distinct properties it exhibits. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H28ClN |
|---|---|
Molecular Weight |
257.84 g/mol |
IUPAC Name |
N-(3-chloropropyl)-N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C15H28ClN/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h14-15H,1-13H2 |
InChI Key |
MNWGBSRWXCFWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCCCl)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)

![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)

![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
